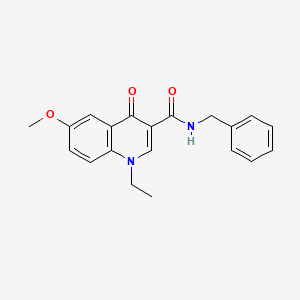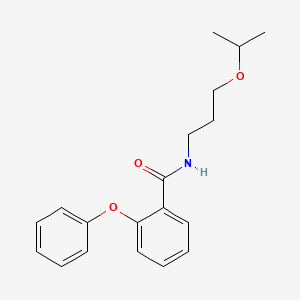![molecular formula C19H23BrN2O3 B4896583 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4896583.png)
2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has recently gained attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of various neurological disorders. In
Mecanismo De Acción
2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in several neurological disorders. By blocking the D3 receptor, this compound may be able to modulate dopamine signaling and restore normal function in this system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, the compound has been shown to reduce locomotor activity and decrease the reinforcing effects of drugs of abuse. Additionally, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which may be related to its therapeutic effects in schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and avoid potential off-target effects. However, one limitation of using this compound is its relatively low potency compared to other D3 receptor antagonists. This may require higher doses of the compound to achieve therapeutic effects, which could increase the risk of side effects.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other neurological disorders, such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on dopamine signaling in the brain.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurological disorders. The compound has been well-studied in preclinical models and has shown high selectivity for the dopamine D3 receptor. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to improved therapeutic efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 4-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 2-bromo-4-hydroxy-6-methoxybenzaldehyde. The final step involves the reduction of the resulting compound with sodium borohydride. The synthesis of this compound has been well-documented in the literature and is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been the subject of several scientific studies, with a focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, this compound may be able to modulate dopamine signaling and provide therapeutic benefits for these disorders.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3/c1-24-16-5-3-15(4-6-16)22-9-7-21(8-10-22)13-14-11-17(20)19(23)18(12-14)25-2/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHVVCMNNOFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)
![N-(4-fluorobenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4896530.png)
![9-(2-furyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4896531.png)
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)

![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)

![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4896569.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![N-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4896600.png)
![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)